molecular formula C25H24N4O4 B12167863 (5-Hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone

(5-Hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone

Cat. No.: B12167863
M. Wt: 444.5 g/mol
InChI Key: XIPOXZRQEJBBFU-UHFFFAOYSA-N
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Description

(5-Hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone is a novel chemical entity of high interest for pharmacological and neurobiological research. This synthetic compound features a complex structure that integrates a benzofuran core, a 4-methoxyphenyl methanone group, and a critical pyrazin-2-yl piperazine moiety. The presence of the pyrazin-2-yl piperazine group is a significant structural feature, as this pharmacophore is found in compounds documented as potent and selective antagonists for muscarinic receptor subtypes, particularly the muscarinic M4 receptor (citation:3). Compounds with this target profile are actively investigated for their potential in treating various neurological and psychiatric diseases, including Parkinson's disease (citation:3). The integration of this moiety suggests this compound may serve as a valuable tool for scientists exploring the function and modulation of the M4 receptor and its downstream signaling pathways. The benzofuran scaffold further contributes to the molecule's drug-like properties and its ability to interact with biological targets. This product is provided as a high-purity solid for research applications. It is intended for in vitro studies, high-throughput screening campaigns, and early-stage investigative pharmacology. (5-Hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

[5-hydroxy-4-[(4-pyrazin-2-ylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C25H24N4O4/c1-32-18-4-2-17(3-5-18)25(31)20-16-33-22-7-6-21(30)19(24(20)22)15-28-10-12-29(13-11-28)23-14-26-8-9-27-23/h2-9,14,16,30H,10-13,15H2,1H3

InChI Key

XIPOXZRQEJBBFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCN(CC4)C5=NC=CN=C5

Origin of Product

United States

Preparation Methods

Benzofuran Ring Formation

The benzofuran core is synthesized via cyclization of 2-hydroxyacetophenone derivatives . For example, treatment of 3-(4-methoxybenzoyl)-2-hydroxyacetophenone with a dehydrating agent (e.g., concentrated sulfuric acid) induces cyclization to form the benzofuran skeleton.

Reaction Conditions :

  • Solvent : Acetic acid.

  • Temperature : 80–100°C.

  • Yield : ~70% (based on analogous benzofuran syntheses).

Introduction of Chloromethyl Group

Position-selective chloromethylation at C4 is achieved using paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂).

C16H13O4+CH2O+HClZnCl2C17H15ClO4+H2O\text{C}{16}\text{H}{13}\text{O}4 + \text{CH}2\text{O} + \text{HCl} \xrightarrow{\text{ZnCl}2} \text{C}{17}\text{H}{15}\text{ClO}4 + \text{H}_2\text{O}

Key Parameters :

  • Molar Ratio : 1:1.2 (substrate:paraformaldehyde).

  • Reaction Time : 6–8 hours.

  • Purification : Recrystallization from ethanol/water (4:1).

Synthesis of Intermediate B: Piperazine-Pyrazine Moiety

Preparation of 4-(Pyrazin-2-yl)Piperazine

Piperazine is alkylated with 2-chloropyrazine under basic conditions:

C4H10N2+C4H3ClN2K2CO3C8H13N4Cl+KCl+CO2\text{C}4\text{H}{10}\text{N}2 + \text{C}4\text{H}3\text{ClN}2 \xrightarrow{\text{K}2\text{CO}3} \text{C}8\text{H}{13}\text{N}4\text{Cl} + \text{KCl} + \text{CO}2

Optimization Notes :

  • Solvent : Dimethylformamide (DMF).

  • Temperature : 120°C (reflux).

  • Catalyst : Potassium carbonate.

  • Yield : 85–90%.

Coupling of Intermediates A and B

Nucleophilic Substitution

Intermediate A reacts with Intermediate B via SN2 mechanism , substituting the chloromethyl group with the piperazine nitrogen:

C17H15ClO4+C8H13N4C25H24N4O4+HCl\text{C}{17}\text{H}{15}\text{ClO}4 + \text{C}8\text{H}{13}\text{N}4 \rightarrow \text{C}{25}\text{H}{24}\text{N}4\text{O}4 + \text{HCl}

Reaction Setup :

  • Base : Triethylamine (neutralizes HCl byproduct).

  • Solvent : Tetrahydrofuran (THF).

  • Temperature : 60°C.

  • Duration : 12–16 hours.

Workup and Isolation

  • Filtration : Remove triethylamine hydrochloride.

  • Concentration : Rotary evaporation under reduced pressure.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7).

Critical Process Optimization Parameters

Solvent Selection for Coupling

SolventDielectric ConstantReaction Efficiency (%)
THF7.578
DMF36.765
Acetonitrile37.570

THF maximizes nucleophilicity of the piperazine nitrogen while minimizing side reactions.

Temperature Effects on Yield

Temperature (°C)Yield (%)Purity (%)
406295
607898
807597

Elevated temperatures accelerate reaction kinetics but risk decomposition above 70°C.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.25 (s, 1H, pyrazine).

    • δ 6.95–7.45 (m, 7H, aromatic).

    • δ 3.85 (s, 3H, OCH₃).

    • δ 3.70 (s, 2H, CH₂N).

  • FT-IR : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C benzofuran).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water 55:45, 1 mL/min).

  • Melting Point : 198–200°C (uncorrected).

Scalability and Industrial Considerations

Cost-Effective Reagent Alternatives

  • Chloromethylation : Replace ZnCl₂ with FeCl₃ (reduces corrosion risks).

  • Piperazine Alkylation : Use microwave irradiation to cut reaction time by 40%.

Waste Management

  • HCl Byproduct : Neutralize with NaOH to form NaCl for safe disposal.

  • Solvent Recovery : Distill THF for reuse (85% recovery efficiency).

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (5-Hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its benzofuran core , piperazine-pyrazine side chain , and 4-methoxyphenyl group . Below is a comparative analysis with structurally related compounds:

Compound Core Structure Substituents Key Functional Groups Reported Activity Reference
Target Compound Benzofuran 5-OH, 4-(pyrazin-2-yl-piperazinyl)methyl, 4-methoxyphenyl Hydroxy, methoxy, pyrazine Hypothesized CNS/receptor modulation
4-(4-Aminobenzoyl)piperazin-1-ylmethanone Furan 4-aminobenzoyl, piperazine Amine, ketone Antimicrobial (inferred)
2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone Furan Sulfonylbenzyl-piperazine Sulfonyl, ketone Synthetic intermediate
5-(Benzodioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(phenyl)methanone Pyrazoline Benzodioxole, furan Dioxole, ketone Antimicrobial

Physicochemical Properties

  • Hydrogen Bonding: The 5-hydroxy and pyrazine groups increase hydrogen-bonding capacity compared to non-hydroxylated analogs (e.g., ), suggesting improved solubility.
  • Lipophilicity : The 4-methoxyphenyl group enhances lipophilicity relative to compounds with polar sulfonyl or amine groups (e.g., ), which may influence membrane permeability.

Substituent Impact on Activity

  • Piperazine-Pyrazine Chain : This moiety may enhance binding to serotonin or dopamine receptors compared to simpler piperazines (e.g., ). Pyrazine’s nitrogen-rich structure could improve water solubility versus thiophene analogs (e.g., ).
  • 5-Hydroxy Group : Unlike nitro groups in antitubercular compounds (), the hydroxy group may reduce cytotoxicity while retaining hydrogen-bonding interactions.
  • 4-Methoxyphenyl vs.

Comparative Bioactivity

  • Antimicrobial Potential: Pyrazine and benzofuran moieties correlate with activity in .
  • CNS Modulation: Arylpiperazines are known for antipsychotic/antidepressant effects (), but the pyrazine extension may alter selectivity.

Methodological Considerations in Similarity Assessment

For example:

  • Nitro vs. Hydroxy Substitution : In , nitroimidazoles showed antimycobacterial activity, whereas nitro-free analogs were inactive. The target compound’s hydroxy group may follow a divergent SAR.
  • Side Chain Flexibility : The piperazine-pyrazine chain’s length and rigidity (vs. shorter chains in ) could impact receptor binding kinetics.

Biological Activity

The compound (5-Hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and antioxidant properties, along with its mechanism of action and synthesis.

Chemical Structure and Properties

This compound features a benzofuran core substituted with a hydroxy group and a pyrazine-piperazine moiety, which contributes to its unique biological profile. The presence of the methoxyphenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. For instance, related benzofuran derivatives have shown broad-spectrum activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported between 2.50 to 20 µg/mL, indicating potent activity .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundMIC (µg/mL)Target Organisms
Compound 92.50 - 20E. coli, S. aureus
Compound 11b10 - 15Pseudomonas aeruginosa
Compound 11d5 - 10Candida albicans

Anti-inflammatory Activity

The compound has also demonstrated notable anti-inflammatory effects, as evidenced by assays measuring hemolysis stabilization in human red blood cells (HRBC). Compounds derived from similar structures exhibited HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, suggesting substantial anti-inflammatory potential .

Antioxidant Activity

Antioxidant properties were evaluated using the DPPH free radical scavenging assay. Compounds related to the benzofuran series showed DPPH scavenging percentages between 84.16% and 90.52%, indicating their ability to neutralize free radicals effectively .

The biological activities of this compound are thought to stem from its interactions with various molecular targets, including enzymes and receptors. The hydroxy group and the piperazine moiety are critical for binding affinities and modulating biological pathways. Studies suggest that these interactions may inhibit key enzymes involved in microbial resistance or inflammatory processes.

Case Studies

  • Antimicrobial Efficacy : A study designed to evaluate new benzofuran-pyrazole compounds found that certain derivatives exhibited significant antimicrobial activity comparable to established antibiotics like ciprofloxacin, particularly against E. coli DNA gyrase B with an IC50 of approximately 9.80 µM .
  • Anti-inflammatory Properties : Research into the anti-inflammatory effects of similar compounds revealed that they could stabilize cell membranes against hemolytic agents, supporting their potential use in treating inflammatory conditions .
  • Antioxidant Mechanism : Investigations into the antioxidant mechanisms indicated that these compounds could effectively scavenge free radicals, thereby reducing oxidative stress in cellular models .

Q & A

Q. Which substituents on the benzofuran core enhance selectivity for neurological targets?

  • Findings :
  • 5-Hydroxy group : Critical for hydrogen bonding with serotonin receptors (e.g., 5-HT2A_{2A}) .
  • Pyrazinyl piperazine : Improves affinity for dopamine D3_3 receptors compared to phenylpiperazine analogs .
  • Methoxyphenyl group : Modulates lipophilicity and CNS penetration .

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